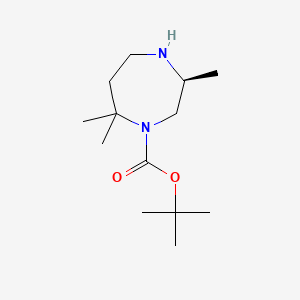
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butylamine with a suitable precursor containing the diazepane ring. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction is carried out under controlled conditions to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . These systems offer advantages in terms of sustainability and versatility compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate involves its interaction with molecular targets through various pathways. The tert-butyl group can influence the compound’s reactivity and stability, affecting its binding to enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butylamine: A simpler compound with a tert-butyl group and an amine functional group.
3,7,7-trimethyl-1,4-diazepane: A similar diazepane compound without the tert-butyl group.
Tert-butyl carbamate: Contains a tert-butyl group and a carbamate functional group.
Uniqueness
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate is unique due to the combination of the tert-butyl group and the diazepane ring. This combination imparts specific reactivity and stability characteristics that are not found in simpler compounds. The presence of the tert-butyl group can also influence the compound’s interaction with biological targets, making it a valuable tool in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C13H26N2O2 |
|---|---|
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
tert-butyl (3S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-10-9-15(11(16)17-12(2,3)4)13(5,6)7-8-14-10/h10,14H,7-9H2,1-6H3/t10-/m0/s1 |
Clé InChI |
BOOCKRWZIYDTPR-JTQLQIEISA-N |
SMILES isomérique |
C[C@H]1CN(C(CCN1)(C)C)C(=O)OC(C)(C)C |
SMILES canonique |
CC1CN(C(CCN1)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


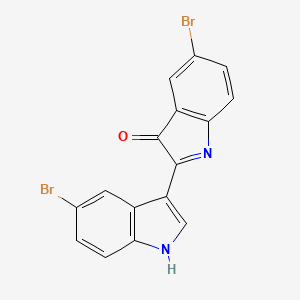

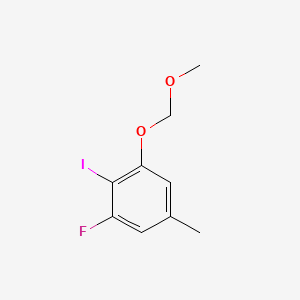
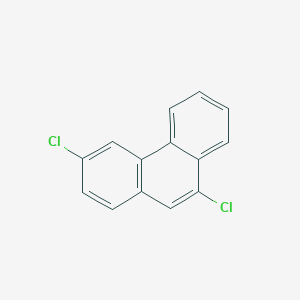



![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)
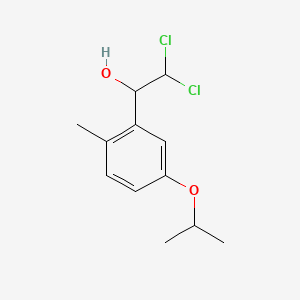
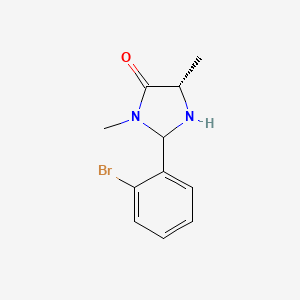



![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)
